StemRegenin 1 (hydrochloride)

Description

Historical Context of Small Molecule Discovery in Hematopoietic Stem Cell Expansion

The journey to effectively expand hematopoietic stem cells (HSCs) outside the body (ex vivo) has been a long-standing challenge in medicine. nih.govstemcell.comnih.gov For many years, the limited number of HSCs available from sources like umbilical cord blood restricted their therapeutic use, particularly in adult patients. nih.govresearchgate.net The early approaches to HSC expansion primarily relied on cocktails of cytokines and growth factors to stimulate cell proliferation. While these methods provided some success, they often fell short of achieving the robust and sustained expansion required for broad clinical application.

The paradigm began to shift with the growing understanding of the complex signaling pathways that govern HSC fate within their natural microenvironment, the bone marrow niche. This led researchers to explore the use of small molecules to more precisely manipulate these pathways. nih.govxml-journal.netnih.gov An unbiased screening of a chemical library looking for compounds that could promote the expansion of human CD34+ cells, a cell population rich in HSCs, ultimately led to the identification of StemRegenin 1. nih.govstemcell.comresearchgate.net This discovery marked a significant advancement, offering a new and powerful tool to overcome the limitations of previous expansion methods. nih.govstemcell.com

Overview of Aryl Hydrocarbon Receptor Antagonism in Stem Cell Regulation

The aryl hydrocarbon receptor (AHR) is a transcription factor that plays a crucial role in regulating various biological processes, including the development of the hematopoietic system. mdpi.com In the context of hematopoietic stem cells, activation of the AHR signaling pathway is generally associated with the promotion of differentiation, a process where stem cells mature into more specialized cell types. mdpi.comnih.gov This differentiation inherently limits the self-renewal capacity of HSCs, which is essential for maintaining a stable pool of stem cells.

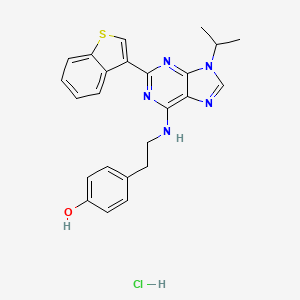

Significance of StemRegenin 1 as a Purine (B94841) Derivative Antagonist in Academic Research

StemRegenin 1 (SR1) is chemically classified as a purine derivative. nih.govstemcell.comadooq.commedchemexpress.com Its identification as a potent and selective antagonist of the aryl hydrocarbon receptor was a pivotal moment in hematopoietic stem cell research. nih.govstemcell.com In a landmark study, the culture of human HSCs with SR1 resulted in a remarkable 50-fold increase in the number of cells expressing the key stem cell marker CD34. nih.govstemcell.comnih.govresearchgate.net Furthermore, these expanded cells demonstrated a 17-fold greater ability to engraft in immunodeficient mice, a critical measure of true stem cell function. nih.govstemcell.comnih.govresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5OS.ClH/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20;/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLDXOQSBJSGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Stemregenin 1 Action

Direct Antagonism of the Aryl Hydrocarbon Receptor (AhR) Pathway

The primary mechanism of action for StemRegenin 1 is its direct antagonism of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various cellular processes. nih.govmdpi.com

Inhibition of Photoaffinity Ligand Binding to AhR

StemRegenin 1 directly interacts with the AhR, competitively inhibiting the binding of other ligands. This has been demonstrated in competitive binding assays where SR1 effectively blocked the binding of a photoaffinity ligand (PAL) to the AhR in liver cytosol from hAhR transgenic mice. nih.gov The half-maximal inhibitory concentration (IC50) for this inhibition was determined to be 40 nM, highlighting the potent nature of this interaction. nih.govmedchemexpress.cominvivochem.comtargetmol.com This direct binding and inhibition of the AhR is a cornerstone of SR1's ability to influence cellular behavior. nih.govmedchemexpress.cominvivochem.com

Downstream Molecular Signaling Cascades Regulated by AhR Antagonism

The antagonism of the AhR by StemRegenin 1 initiates a cascade of downstream molecular events, primarily through the modulation of various transcription factors and enzymes.

Impact on Transcription Factors

The inhibition of the AhR pathway by SR1 has a profound impact on the expression and activity of several key transcription factors that govern cell fate and function.

Aryl Hydrocarbon Receptor (AhR): By binding to and inhibiting the AhR, SR1 prevents its function as a ligand-activated transcription factor. nih.govmdpi.com This is a direct upstream event that triggers all subsequent downstream effects.

VentX: Treatment with StemRegenin 1 has been shown to decrease the expression levels of the homeobox transcription factor VentX. medchemexpress.comtargetmol.comselleckchem.com

p21 and p53: In the context of cellular senescence, SR1 treatment has been observed to decrease the expression of the pro-senescence proteins p21 and p53. nih.govnih.gov This suggests a role for the AhR pathway in regulating cellular aging processes.

SMP30: Conversely, SR1 treatment has been shown to increase the expression of the anti-senescence protein, Senescence Marker Protein 30 (SMP30). nih.govnih.gov

| Transcription Factor | Effect of StemRegenin 1 Treatment | Cellular Context |

| AhR | Inhibition of activity | General |

| VentX | Decreased expression | Hematopoietic stem and progenitor cells |

| p21 | Decreased expression | Senescent endothelial progenitor cells |

| p53 | Decreased expression | Senescent endothelial progenitor cells |

| SMP30 | Increased expression | Senescent endothelial progenitor cells |

Regulation of Cytochrome P450 Enzymes

A significant consequence of AhR antagonism by StemRegenin 1 is the regulation of Cytochrome P450 (CYP) enzymes, which are key players in xenobiotic metabolism and are transcriptionally regulated by the AhR.

CYP1A1: SR1 treatment effectively inhibits the AhR-mediated expression of CYP1A1. nih.govmdpi.comresearchgate.net This has been observed in various cell types, including endothelial progenitor cells and breast cancer cells. mdpi.comresearchgate.net The inhibition of CYP1A1 expression by SR1 can lead to a reduction in reactive oxygen species (ROS) production and subsequent DNA damage under oxidative stress conditions. nih.govmdpi.com In human fibroblasts, SR1 markedly reduced the induction of CYP1A1 RNA following HCMV infection. pnas.org

CYP1B1: As mentioned earlier, SR1 significantly represses the expression of CYP1B1, another key AhR target gene. nih.goviiarjournals.orgnih.gov This repression is a direct indicator of SR1's antagonistic effect on the AhR pathway. nih.gov

| Enzyme | Effect of StemRegenin 1 Treatment | Downstream Consequence |

| CYP1A1 | Decreased expression | Reduced ROS production, decreased DNA damage |

| CYP1B1 | Decreased expression | Indicator of AhR pathway antagonism |

Cellular Effects and Biological Activities of Stemregenin 1

Hematopoietic Stem and Progenitor Cell (HSPC) Expansion and Self-Renewal

SR1 is recognized for its capacity to promote the ex vivo expansion of human HSPCs, a critical factor for various therapeutic applications, including hematopoietic stem cell transplantation. stemcell.comsmw.ch This effect is primarily achieved through its interaction with the AhR signaling pathway. nih.gov

SR1 has been demonstrated to significantly increase the number of CD34+ cells in culture. nih.gov CD34 is a key cell surface marker used to identify and isolate human HSPCs. nih.gov In one study, the addition of SR1 to cytokine-supplemented cultures of umbilical cord blood (UCB)-derived CD34+ cells resulted in a median 330-fold increase in the number of CD34+ cells over a 15-day period. stem-art.com Another study reported a 50-fold increase in cells expressing the CD34 marker when cultured with SR1. nih.gov This expansion is not limited to UCB-derived cells; SR1 also promotes the proliferation of CD34+ cells from mobilized peripheral blood and bone marrow. smw.ch

The expansion of CD34+ cells by SR1 is dose-dependent. nih.gov Research on human embryonic stem cell-derived hematopoietic progenitors showed that SR1 consistently promoted the expansion of these cells, with higher concentrations yielding greater expansion. nih.gov However, it's noteworthy that at high concentrations (>5 µM), SR1 can have an anti-proliferative effect on more mature, CD34-negative cell populations. nih.govelsevierpure.com

Table 1: Effect of StemRegenin 1 on CD34+ Cell Expansion

| Cell Source | Fold Increase in CD34+ Cells | Reference |

| Umbilical Cord Blood | 330-fold (median) | stem-art.com |

| Umbilical Cord Blood | 50-fold | nih.gov |

| Human Embryonic Stem Cells | Dose-dependent increase | nih.gov |

This table summarizes the reported expansion of CD34+ hematopoietic stem and progenitor cells in the presence of StemRegenin 1.

A crucial aspect of ex vivo HSPC expansion is the preservation of their "stemness," or the ability to self-renew and differentiate into multiple hematopoietic lineages. SR1 has been shown to help maintain a primitive immunophenotype in cultured HSPCs. stemcell.com Specifically, culture with SR1 leads to the retention of high levels of CD34 expression, a characteristic of primitive progenitor cells. nih.gov

In addition to maintaining CD34 expression, SR1 also supports the expansion of cells with other markers associated with a primitive state, such as CD90 (Thy-1) and CD133. cellgs.com For instance, culturing mobilized peripheral blood CD34+ cells with SR1 increased the populations of CD34+, CD133+, and CD90+ cells compared to control cultures. cellgs.com This indicates that SR1 helps to preserve the undifferentiated state of HSPCs during the expansion process, which is critical for their long-term engraftment potential.

The functional capacity of expanded HSPCs is often assessed by their ability to form hematopoietic colonies in vitro, a measure known as colony-forming cell (CFC) activity. biorxiv.org SR1 has been shown to significantly increase the number of CFCs in culture. nih.gov

In one study, culturing 1,000 cord blood CD34+ cells with SR1 for five weeks resulted in a 65-fold greater production of CFCs compared to control cultures. nih.gov This included increases in various types of colonies, such as myeloid, erythroid, and granulocyte/monocyte colonies. nih.gov Notably, multilineage granulocyte, erythroid, monocyte, and megakaryocyte (GEMM) colonies, which arise from the most primitive progenitors, were exclusively found in the SR1-expanded cell populations. nih.gov This suggests that SR1 not only increases the quantity of progenitors but also supports the expansion of early, multipotent progenitors. nih.gov

Table 2: Impact of StemRegenin 1 on Colony-Forming Cell (CFC) Production

| Colony Type | Fold Increase with SR1 (vs. Control) | Reference |

| Total CFCs | 65-fold | nih.gov |

| Myeloid (M) | 55-fold | nih.gov |

| Erythroid (E) | 129-fold | nih.gov |

| Granulocyte/Monocyte (GM) | 55-fold | nih.gov |

This table illustrates the enhanced colony-forming capacity of hematopoietic progenitors expanded with StemRegenin 1.

Regulation of Cellular Differentiation

SR1's role as an AhR antagonist is central to its ability to regulate HSPC differentiation. By inhibiting the AhR, SR1 can prevent unwanted differentiation and, in specific contexts, guide the development of particular hematopoietic lineages. stem-art.comnih.gov

During ex vivo expansion, HSPCs have a natural tendency to differentiate, leading to a loss of their primitive, multipotent characteristics. SR1 counteracts this by inhibiting the AhR, a receptor known to promote HSC differentiation during cytokine-driven expansion. stem-art.comnih.govresearchgate.net The presence of SR1 in culture helps to maintain the cells in a less differentiated state, as evidenced by the sustained high expression of the CD34 marker. nih.gov

This prevention of differentiation is a key factor in the successful expansion of functional HSPCs. By blocking the differentiation signals mediated by the AhR, SR1 allows for the proliferation of progenitor cells while preserving their long-term repopulating potential. smw.ch

While primarily known for preventing differentiation to maintain stemness, SR1 can also be utilized to direct the differentiation of HSPCs toward specific lineages, notably dendritic cells (DCs). stemcell.combio-gems.comscispace.com Dendritic cells are potent antigen-presenting cells with a crucial role in the immune system. nih.gov

Studies have shown that by inhibiting the AhR with SR1, it is possible to efficiently generate large numbers of functional plasmacytoid DCs (pDCs) and myeloid DCs (mDCs) from human CD34+ HSPCs. nih.gov These ex vivo-generated DCs are phenotypically and functionally similar to their counterparts found in peripheral blood. nih.gov They are capable of secreting high levels of pro-inflammatory cytokines and effectively activating T-cell responses, highlighting their potential for use in immunotherapies. nih.gov This demonstrates that modulating AhR activity with SR1 can be a valuable tool for producing specific, mature hematopoietic cell types for clinical and research purposes. nih.gov

Effects on Pluripotent Stem Cells and Embryonic Stem Cells

StemRegenin 1 has demonstrated significant effects on the differentiation and expansion of hematopoietic cells derived from both induced pluripotent stem cells (iPSCs) and human embryonic stem cells (hESCs).

StemRegenin 1 has been shown to facilitate the hematopoietic differentiation of induced pluripotent stem cells (iPSCs). stemcell.comstemcell.com Research indicates that SR1 is involved in the generation of CD34+ hematopoietic progenitor cells from iPSCs, particularly in non-human primate models. stemcell.comstemcell.com The compound's role as an AhR antagonist is central to this process, influencing the pathways that regulate the differentiation of pluripotent stem cells into hematopoietic lineages. mdpi.com This targeted action on iPSCs highlights its potential in generating specific blood cell progenitors for further research and therapeutic applications. mdpi.comashpublications.org

StemRegenin 1 selectively encourages the expansion of hematopoietic progenitors, specifically lin-CD34+ cells, derived from human embryonic stem cells (hESCs). nih.gov This expansion is dose-dependent, with SR1 favoring the proliferation of these progenitor cells across various concentrations. nih.govnih.gov Interestingly, SR1 exhibits a bipotential effect on more mature, CD34-negative cells, where low concentrations enhance proliferation while higher concentrations suppress it. nih.govnih.gov The hematopoietic progenitors expanded with SR1 retain their capacity to form multiple types of blood cell colonies. nih.govnih.gov

Table 1: Effects of StemRegenin 1 on Pluripotent and Embryonic Stem Cells

| Cell Type | Key Effect of StemRegenin 1 | Outcome |

|---|---|---|

| Induced Pluripotent Stem Cells (iPSCs) | Promotion of Hematopoietic Differentiation | Generation of CD34+ hematopoietic progenitor cells. stemcell.comstemcell.com |

| Human Embryonic Stem Cells (hESCs) | Selective Expansion of Hematopoietic Progenitors | Increased numbers of lin-CD34+ cells with multilineage potential. nih.govnih.gov |

Impact on Cellular Senescence and Oxidative Stress

Beyond its role in hematopoiesis, StemRegenin 1 has been investigated for its effects on cellular aging and stress, particularly in endothelial progenitor cells.

Long-term in vitro cultivation of endothelial progenitor cells (EPCs) can lead to replicative senescence, diminishing their therapeutic potential. nih.govmdpi.com Studies have shown that StemRegenin 1 can counteract this process. nih.govsemanticscholar.org Treatment with SR1 helps maintain the expression of crucial EPC surface markers, including stem cell markers like CD34, c-Kit, and CXCR4. nih.govnih.gov By mitigating the aging phenotypes, SR1 preserves the functional characteristics of EPCs even after prolonged culture. nih.govmdpi.com

A key mechanism behind the anti-senescence effect of SR1 lies in its ability to reduce oxidative stress. nih.gov As an antagonist of the AhR pathway, SR1 inhibits the expression of cytochrome P450 1A1 (CYP1A1), an enzyme linked to the production of reactive oxygen species (ROS). nih.govnih.gov This inhibition leads to a decrease in intracellular ROS levels, which in turn protects the cells from oxidative stress-induced DNA damage. mdpi.comnih.gov By reducing ROS and subsequent DNA damage, SR1 helps to maintain the genomic integrity and functionality of EPCs. mdpi.comnih.gov

StemRegenin 1 has been observed to modulate several key markers associated with cellular senescence. nih.gov Treatment with SR1 leads to a decrease in senescence-associated β-galactosidase activity, a classic indicator of senescent cells. nih.govsemanticscholar.org Furthermore, SR1 influences the expression of proteins that regulate the cell cycle and senescence, such as p53 and p21, leading to their decreased expression. nih.govmdpi.com The compound also reduces the secretion of pro-inflammatory molecules known as the senescence-associated secretory phenotype (SASP), including interleukins IL-6 and IL-1α. nih.govnih.govexlibrisgroup.com

Table 2: Impact of StemRegenin 1 on Cellular Senescence and Oxidative Stress in EPCs

| Parameter | Effect of StemRegenin 1 | Mechanism/Outcome |

|---|---|---|

| Replicative Senescence | Attenuation | Preserves EPC surface markers (CD34, c-Kit, CXCR4) and functionality. nih.govmdpi.comnih.gov |

| Oxidative Stress | Reduction | Inhibits AhR/CYP1A1 pathway, leading to decreased ROS production and DNA damage. nih.govnih.gov |

| Senescence-Associated Phenotypes | Modulation | Decreases β-galactosidase activity, reduces p53 and p21 expression, and lowers SASP factor secretion. nih.govmdpi.comsemanticscholar.org |

Role in Cell Cycle Progression and Apoptosis

StemRegenin 1 (hydrochloride) (SR1) has been shown to influence fundamental cellular processes, including cell cycle progression and apoptosis, which are critical for its role in promoting the expansion of stem and progenitor cells.

Modulation of G1/S Cell Cycle Block

StemRegenin 1 has been observed to facilitate the progression of cells through the G1/S checkpoint of the cell cycle, a critical control point for cell proliferation. Research on human promyelocytic leukemia NB4 cells has demonstrated that treatment with SR1 leads to an increased expression of key proteins that drive the G1 phase. Specifically, the expression of Cyclin D1 (CCND1) and Cyclin D2 (CCND2) was observed to be elevated following SR1 treatment iiarjournals.orgnih.gov. These cyclins are essential for the activation of cyclin-dependent kinases (CDKs) that phosphorylate the retinoblastoma (Rb) protein, thereby allowing the cell to transition from the G1 to the S phase and commit to DNA replication.

Furthermore, studies on endothelial progenitor cells have shown that SR1 can attenuate cellular senescence by reducing the expression of cell cycle inhibitors p21 and p53 nih.gov. The proteins p21 and p53 are well-known tumor suppressors that can induce a cell cycle arrest at the G1/S checkpoint in response to cellular stress or DNA damage. By decreasing the levels of these inhibitory proteins, StemRegenin 1 effectively lowers the barrier for cells to enter the S phase, thus promoting proliferation.

The table below summarizes the effect of StemRegenin 1 on key G1/S phase regulatory proteins.

| Protein | Effect of StemRegenin 1 Treatment | Cellular Function |

| Cyclin D1 (CCND1) | Increased expression | Promotes G1/S transition |

| Cyclin D2 (CCND2) | Increased expression | Promotes G1/S transition |

| p21 | Decreased expression | Inhibits G1/S transition |

| p53 | Decreased expression | Induces G1 arrest |

Attenuation of Apoptosis

In addition to its effects on the cell cycle, StemRegenin 1 has been shown to possess anti-apoptotic properties, contributing to enhanced cell survival. This is particularly evident in the context of cellular stress, such as radiation exposure. In studies involving hematopoietic stem/progenitor cells (HSPCs), SR1 treatment was found to mitigate radiation-induced apoptosis mdpi.com.

The mechanism behind this anti-apoptotic effect involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. Research has shown that SR1 treatment leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein BAX iiarjournals.orgnih.gov. The ratio of anti-apoptotic to pro-apoptotic Bcl-2 family members is a critical determinant of cell fate, and by shifting this balance towards survival, SR1 helps to prevent the initiation of the apoptotic cascade.

The anti-apoptotic activity of StemRegenin 1 is further supported by findings that it can reduce the activity of caspase-3, a key executioner caspase in the apoptotic pathway mdpi.com. By inhibiting the expression of pro-apoptotic proteins and the activity of executioner caspases, SR1 effectively shields cells from programmed cell death.

The table below outlines the impact of StemRegenin 1 on key apoptosis regulatory proteins.

| Protein | Family | Effect of StemRegenin 1 Treatment | Role in Apoptosis |

| Bcl-2 | Bcl-2 family | Upregulated | Anti-apoptotic |

| BAX | Bcl-2 family | Downregulated | Pro-apoptotic |

| Caspase-3 | Caspase family | Reduced activity | Executioner of apoptosis |

Applications of Stemregenin 1 in Ex Vivo Cell Culture Systems

Optimization of Hematopoietic Stem Cell Expansion Protocols

The limited number of HSCs in sources like umbilical cord blood (UCB) has historically restricted their therapeutic use. StemRegenin 1 (SR1) has been instrumental in developing protocols to overcome this limitation by fostering significant ex vivo expansion of these valuable cells.

Strategies for Robust Ex Vivo Expansion of Cord Blood CD34+ Cells

StemRegenin 1 has been shown to be a key factor in the robust ex vivo expansion of CD34+ cells from umbilical cord blood. nih.govnih.govparentsguidecordblood.orgnovartis.com By antagonizing the aryl hydrocarbon receptor, which is known to promote HSC differentiation, SR1 helps maintain the cells in a more primitive, proliferative state. nih.govnih.gov

Protocols for this expansion typically involve culturing purified CD34+ cells in serum-free media supplemented with a cocktail of cytokines, including stem cell factor (SCF), Fms-related tyrosine kinase 3 ligand (FLT3L), thrombopoietin (TPO), and interleukin-6 (IL-6), in addition to SR1. nih.gov Clinical trials have demonstrated the remarkable efficacy of this approach. For instance, the use of SR1 in expansion cultures has resulted in a median 330-fold increase in the number of CD34+ cells over a 15-day period. nih.govnih.gov This significant expansion has been a crucial step towards making cord blood a more viable source for hematopoietic stem cell transplantation (HSCT) in adults. nih.govnih.gov

| Parameter | Median Value | Range | Source |

|---|---|---|---|

| Initial CD34+ Cells (x106) | 4.4 | 2.1–14.3 | nih.gov |

| Final CD34+ Cells (x106) | 1440 | 140–6361 | nih.gov |

| Fold Increase in CD34+ Cells | 330 | 67–848 | nih.gov |

| Fold Increase in Total Nucleated Cells | 854 | 168–2121 | nih.gov |

Maintenance of Long-Term Repopulating Stem Cell Activity

A critical aspect of ex vivo expansion is ensuring that the expanded HSCs retain their long-term repopulating capacity, meaning their ability to engraft and reconstitute the entire hematopoietic system in a recipient. Studies have shown that HSCs cultured with StemRegenin 1 maintain this crucial function. rndsystems.com

In preclinical studies, human UCB-derived CD34+ cells expanded with SR1 for three weeks resulted in a 17-fold net expansion of cells capable of long-term in vivo repopulation in immunodeficient mice. smw.ch Furthermore, clinical trial results have been highly encouraging, with patients receiving SR1-expanded UCB cells demonstrating successful and rapid engraftment. nih.govnovartis.comnih.gov All 17 patients in one study showed engraftment, with a median time to neutrophil recovery of 15 days and platelet recovery of 49 days, which is significantly faster than with unmanipulated cord blood. nih.govnih.gov This indicates that the expanded cells not only proliferate but also retain their functional stem cell properties.

Enhancing Hematopoietic Cell Generation from Pluripotent Stem Cells

Human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), offer a potentially unlimited source for generating hematopoietic cells. StemRegenin 1 has been identified as a valuable tool in protocols aimed at differentiating hPSCs into hematopoietic lineages. nih.govmdpi.comnih.gov

SR1 selectively promotes the expansion of hESC-derived lin-CD34+ hematopoietic progenitors in a dose-dependent manner. nih.gov Its inclusion in differentiation protocols, often in combination with other growth factors like VEGF, SCF, TPO, and interleukins, helps to increase the yield of CD34+ hematopoietic progenitor cells. nih.gov Research has also demonstrated the utility of SR1 in the efficient generation, purification, and expansion of CD34+ hematopoietic progenitor cells from non-human primate iPSCs. stemcell.com This application is crucial for advancing research into developmental hematopoiesis and for the potential future use of PSC-derived blood cells in therapeutic settings.

Support for Specific Cell Lineage Development for Research Purposes

Beyond the expansion of undifferentiated HSCs, StemRegenin 1 also plays a role in directing the differentiation of hematopoietic progenitors towards specific lineages for research applications. This allows for the in vitro generation of larger quantities of specific immune cells for study.

Interactions and Synergistic Effects of Stemregenin 1 with Other Biological Modulators

Combination with Other Small Molecules

The therapeutic potential of StemRegenin 1 is significantly amplified when used in concert with other small molecules that target distinct cellular pathways involved in hematopoiesis. These combinations can lead to greater expansion of HSCs and offer novel strategies for managing hematological disorders.

Synergistic Effects with UM729 in Hematopoietic Stem Cell Expansion and AML Differentiation Prevention

StemRegenin 1 and the pyrimido-indole derivative UM729 exhibit a powerful synergy in the context of hematopoietic stem cell (HSC) biology. SR1 functions as an antagonist of the aryl hydrocarbon receptor (AHR), a pathway that, when activated, promotes HSC differentiation. In contrast, UM729 enhances HSC self-renewal through a mechanism that is independent of the AHR pathway.

When used together, these two small molecules create a robust environment for the ex vivo expansion of human CD34+ HSCs that surpasses the effects of either agent used alone. Research has shown that this combination not only boosts the proliferation of normal HSCs but also collaborates in preventing the differentiation of acute myeloid leukemia (AML) cells in culture. This dual action makes the SR1 and UM729 combination a valuable tool for research into both HSC expansion for transplantation and for studying methods to control leukemic cell proliferation. Specifically, the combination has been found to support the ex vivo culture of primitive CD34+CD15- AML progenitor cells.

Table 1: Synergistic Effects of StemRegenin 1 and UM729/UM171

| Modulator | Mechanism of Action | Observed Synergistic Effect with SR1 |

| UM729 | Enhances HSC self-renewal (AHR-independent) | Enhanced ex vivo expansion of normal HSCs; Prevention of AML cell differentiation. |

| UM171 | A more potent agonist of HSC self-renewal | Enhanced suppression of mature cell output; Greater expansion of primitive progenitor cells. |

Co-application with Notch Agonists for Enhanced Hematopoietic Stem/Progenitor Cell Generation

The Notch signaling pathway is a critical regulator of hematopoietic stem cell fate, playing a key role in maintaining the balance between self-renewal and differentiation. Activation of Notch signaling is known to promote the expansion of HSCs and can influence lineage commitment, particularly towards the T-cell lineage. Given that StemRegenin 1 promotes HSC expansion by inhibiting the AHR pathway, there is a strong scientific basis for the co-application of SR1 with Notch agonists to further enhance the generation of hematopoietic stem and progenitor cells (HSPCs).

By simultaneously inhibiting a differentiation-promoting pathway with SR1 and activating a self-renewal-promoting pathway with a Notch agonist, it is possible to create a more potent environment for the robust expansion of primitive HSPCs. Notch signaling is initiated when ligands such as Delta-like (Dll) or Jagged on one cell interact with Notch receptors on an adjacent cell. This interaction leads to the activation of downstream target genes, like Hes1, which are instrumental in preserving the "stemness" of HSCs. Combining SR1's function of preventing differentiation with a Notch agonist's role in actively promoting self-renewal could significantly increase the yield of functional, transplantable stem cells from ex vivo cultures.

Co-culture with Stromal Support Cells

To better replicate the native bone marrow microenvironment, or "niche," in vitro expansion of HSCs often employs co-culture systems with stromal support cells. Mesenchymal stromal cells (MSCs) are a key component of this niche and are known to regulate HSC homeostasis through direct cell-to-cell contact and the secretion of paracrine factors.

When CD34+ cells are cultured with a feeder layer of MSCs in the presence of StemRegenin 1, the expansion of primitive hematopoietic progenitors is significantly enhanced. The MSCs provide a supportive matrix and secrete factors that promote HSC proliferation and maintenance, while SR1 in the culture medium acts to prevent the differentiation of these rapidly dividing cells. This combination helps to maintain the primitive immunophenotype (e.g., CD34+, CD38-) of the expanding cell population for a greater number of cell divisions. The physical and biochemical support from the stromal cells, integrated with the targeted action of SR1, creates a superior system for generating large numbers of functional HSCs ex vivo.

Integration with Growth Factors and Cytokines (e.g., SCF, Flt-3 ligand, IL-6, IL-3, IL-11, TPO, BMP-4, PGE2)

The activity of StemRegenin 1 is critically dependent on the presence of a supportive cytokine cocktail. SR1 alone is not sufficient to induce the significant expansion of hematopoietic stem cells; it requires the concurrent action of various growth factors and cytokines that provide essential signals for cell survival, proliferation, and maintenance.

The most widely used and effective cytokine combination to pair with SR1 includes Stem Cell Factor (SCF), Fms-like tyrosine kinase 3 ligand (Flt-3 ligand), and Thrombopoietin (TPO). nih.gov This core trio provides fundamental signals for the proliferation of early hematopoietic progenitors. Interleukin-6 (IL-6) is also frequently included in these cocktails to further support HSC expansion. nih.gov

While Interleukin-3 (IL-3) and Interleukin-11 (IL-11) have also been explored, the role of IL-3 can be controversial, as some studies suggest it may push primitive cells towards differentiation, potentially counteracting the goal of expanding the most primitive HSCs. nih.govresearchgate.net Other modulators like Bone Morphogenetic Protein 4 (BMP-4) and Prostaglandin E2 (PGE2) are also known to influence hematopoiesis. PGE2, in particular, has been shown to regulate HSPC function and could be integrated into SR1-based expansion protocols to further optimize outcomes. frontiersin.org The precise combination and concentration of these factors are critical variables in designing effective HSC expansion strategies centered around SR1.

Table 2: Role of Common Cytokines and Growth Factors Used with StemRegenin 1

| Factor | Primary Role in Hematopoiesis | Integration with SR1 |

| SCF | Promotes survival and proliferation of early HSCs. | Core component of the cytokine cocktail required for SR1-mediated expansion. |

| Flt-3 ligand | Stimulates the proliferation and differentiation of primitive hematopoietic progenitors. | Core component that works with SR1 to increase progenitor cell numbers. |

| TPO | Key regulator of HSC self-renewal and expansion, particularly of long-term repopulating HSCs. | Core component essential for maintaining the stemness of expanding cells. |

| IL-6 | Supports the proliferation of multipotent progenitor cells. | Often included to enhance the overall expansion of the progenitor pool. |

| IL-3 | Promotes the proliferation of a broad range of hematopoietic progenitors, but may also induce differentiation. | Use is context-dependent; may be omitted to preserve the most primitive HSCs. nih.govresearchgate.net |

| PGE2 | Modulates HSPC function, including proliferation and engraftment. | Can be added to SR1-cytokine cultures to potentially enhance functional HSC expansion. frontiersin.org |

Advanced Research Trajectories and Future Perspectives for Stemregenin 1

Investigation of Off-Target Effects and Concentration-Dependent Bipotentiality

While StemRegenin 1 is recognized for its targeted antagonism of the AhR, its biological effects can be nuanced and dependent on concentration, suggesting the possibility of off-target activities or complex signaling responses. Research has shown that SR1 exhibits a bipotential, concentration-dependent effect on certain cell populations. For instance, in cultures of human embryonic stem cell-derived hematopoietic cells, a low dose of SR1 (1 µM) was found to enhance the proliferation of the CD34-negative cell population, whereas higher doses (>5 µM) suppressed it. The precise mechanism for this dual effect remains to be fully elucidated, but it is speculated that higher concentrations of SR1 may induce off-target effects that trigger secondary signaling pathways nih.gov.

This concentration-dependent activity is a critical area of investigation. While SR1 consistently promotes the expansion of hematopoietic progenitor cells, its influence on more mature cell types varies with the dose used nih.gov. Furthermore, studies have noted that SR1 can promote the expansion of the human promyelocytic leukemia cell line, NB4 nih.gov. This effect on a cancerous cell line underscores the need for caution and highlights the importance of understanding the context-dependent activities of SR1 beyond its primary target in HSCs nih.gov. Further investigation into these phenomena is essential for defining the optimal therapeutic window and fully characterizing the compound's molecular interactions.

| Cell Population | SR1 Concentration | Observed Effect | Reference |

|---|---|---|---|

| hESC-derived lin-CD34+ Hematopoietic Progenitors | Various concentrations | Favored expansion | nih.gov |

| hESC-derived CD34-negative population | 1 µM (low dose) | Enhanced cell proliferation | nih.gov |

| hESC-derived CD34-negative population | >5 µM (high dose) | Repressed cell proliferation | nih.gov |

| Human Promyelocytic Leukemia (NB4 cell line) | 1.5 µM | Increased cell viability and expansion | nih.gov |

Exploration of Novel Therapeutic Avenues in Regenerative Medicine

The most prominent application of StemRegenin 1 in regenerative medicine is the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs) from sources like umbilical cord blood. Treatment with SR1 has been shown to lead to a significant increase in the number of CD34+ cells, which retain their ability to engraft and repopulate the hematopoietic system in immunodeficient mice nih.govh1.co. Clinical trials have demonstrated that expanding umbilical cord blood units with SR1 can produce a 330-fold median increase in CD34+ cells, leading to faster hematopoietic recovery in patients. This approach helps overcome the limitation of low cell doses in cord blood units, a major obstacle in transplantation mdpi.comnih.gov.

Beyond HSC expansion, research is uncovering novel therapeutic roles for SR1. One promising avenue is in cellular immunotherapy. Studies have shown that SR1 can be used to efficiently generate clinical-scale numbers of functional dendritic cells (DCs) from human CD34+ HSPCs researchgate.netnih.gov. The resulting myeloid and plasmacytoid DCs are comparable to their peripheral blood counterparts, capable of secreting pro-inflammatory cytokines and activating T-cell responses. This provides a potential alternative to monocyte-derived DCs for use in vaccines for cancer or infectious diseases researchgate.netnih.gov.

Another emerging application is in the treatment of vascular diseases. Research into endothelial progenitor cells (EPCs), which are crucial for vascular repair, has shown that their functionality is often lost during the in-vitro expansion required for therapeutic use due to cellular senescence. StemRegenin 1 has been found to attenuate EPC senescence by regulating the AhR pathway and reducing associated reactive oxygen species (ROS) generation. By preserving the function and characteristics of EPCs during long-term culture, SR1 could enhance the efficacy of EPC-based therapies for vascular diseases mdpi.com.

| Therapeutic Area | Application of SR1 | Key Research Finding | Reference |

|---|---|---|---|

| Hematopoietic Cell Transplantation | Ex vivo expansion of CD34+ HSPCs | Achieved a median 330-fold increase in CD34+ cells from umbilical cord blood, leading to faster patient engraftment. | mdpi.com |

| Cancer Immunotherapy | Generation of dendritic cells from HSPCs | Enables production of clinical-scale numbers of functional myeloid and plasmacytoid DCs capable of activating T-cell responses. | researchgate.netnih.gov |

| Vascular Disease | Mitigation of endothelial progenitor cell (EPC) senescence | Preserves EPC characteristics and functional ability during long-term culture by reducing AhR-mediated ROS generation. | mdpi.com |

Research into Structural Modifications and Analog Development

The discovery of StemRegenin 1 as a 2,6,9-substituted purine (B94841) derivative that modulates HSC fate has prompted further investigation into its structure-activity relationship (SAR). The initial research that identified SR1 also included an analysis of a broader purine library to understand which structural features were critical for its activity nih.gov. This early SAR study explored various analogs to determine the chemical basis for AhR antagonism and the resulting biological effect on HSC expansion.

As part of this investigation, a less potent analog, LGC006, was also studied. Transcriptional profiling comparing the effects of SR1 and LGC006 helped confirm that the desired activity—repression of AhR target genes like Cytochrome P450 1B1 (CYP1B1) and the Aryl Hydrocarbon Receptor Repressor (AHRR)—was linked to the more potent compound, SR1 nih.gov. Such comparative studies are fundamental to analog development, where the goal is to design new molecules with improved properties, such as enhanced potency, greater selectivity, better solubility, or more favorable metabolic stability. Future research in this area will likely focus on targeted modifications to the SR1 scaffold to create second-generation AhR antagonists with an optimized therapeutic profile.

Computational and Experimental Strategies for Mechanistic Elucidation

The identification and characterization of StemRegenin 1 have been driven by a combination of advanced experimental and computational strategies.

Experimental Strategies: SR1 was originally discovered through a large-scale, unbiased, high-throughput screening of approximately 100,000 heterocyclic compounds using primary human CD34+ cells h1.co. To elucidate its mechanism, researchers employed several experimental techniques. A key step was to confirm its specificity; SR1 was profiled against a panel of 61 different kinases, and no inhibitory activity was found, indicating that its effects were not due to off-target kinase inhibition nih.govrndsystems.com. Further mechanistic studies used photoaffinity ligands to demonstrate that SR1 acts through direct binding to the AhR medchemexpress.com. The functional consequences of this binding were confirmed by measuring the mRNA levels of downstream AhR target genes, such as CYP1B1, which were significantly repressed in the presence of SR1 nih.gov.

Computational Strategies: While the initial discovery was screen-based, computational methods are increasingly vital for understanding the molecular interactions of AhR modulators like SR1. Due to the lack of a complete crystal structure of the human AhR, computational modeling has become essential ufl.edu.

Molecular Docking: This technique is used to predict the binding orientation of ligands within the AhR binding pocket. Docking simulations can help identify key interactions and explore how different compounds, including antagonists, might inhibit receptor function. Such studies have been used to investigate potential AhR inhibitors and identify binding pockets that could be important for preventing the conformational changes necessary for receptor activation.

Molecular Dynamics (MD) Simulation: MD simulations provide insight into the dynamic movements of the AhR protein and how these motions influence its interaction with ligands and co-factor proteins like ARNT ufl.edu. These simulations can model the conformational changes that occur when an antagonist like SR1 binds, helping to explain the mechanism of inhibition at an atomic level nih.govufl.edu. By simulating the protein-ligand complex over time, researchers can better understand the stability of the interaction and the structural basis for antagonism.

Together, these integrated computational and experimental approaches provide a powerful framework for discovering novel AhR antagonists and deeply characterizing their mechanisms of action.

Q & A

Q. Translational Research Focus

- In Vivo Models :

- Total Body Irradiation (TBI) : Administer SR1 (5 mg/kg/day) to C57BL/6 mice pre- or post-TBI; monitor survival, peripheral blood counts, and marrow cellularity via H&E staining .

- Competitive Transplantation : Compare irradiated SR1-treated vs. untreated HSPCs for long-term reconstitution efficiency .

- In Vitro Models :

- γ-Irradiation (2–4 Gy) of CD34+ cells ± SR1; quantify DNA damage (γ-H2AX foci) and apoptosis (caspase-3 activation) .

Advanced Consideration : Use syngeneic models to isolate SR1’s direct effects from immune modulation .

How do contradictory findings on SR1’s clinical efficacy in ex vivo HSPC expansion arise, and how can they be resolved?

Critical Analysis Focus

Discrepancies in clinical trials (e.g., variable engraftment rates) may stem from:

- Culture Conditions : Differences in cytokine cocktails (e.g., SCF+Flt3L vs. UM171+nicotinamide) .

- Endpoint Metrics : Some studies prioritize total nucleated cell (TNC) counts, while others focus on long-term repopulating cells (LTRCs) .

Resolution Strategies :- Standardize CFU assays and limiting dilution transplantation across labs.

- Perform multi-omics integration (e.g., proteomic + metabolomic profiling) to identify confounding variables .

What methodologies are recommended for assessing SR1’s synergy with other small molecules in HSPC expansion?

Q. Advanced Experimental Design

- Combinatorial Screening : Use a matrix design (e.g., SR1 ± UM171 or TEPA) with high-content imaging to track HSPC proliferation .

- Statistical Validation : Apply Bliss independence or Chou-Talalay models to quantify synergistic/additive effects .

- Functional Validation : Test expanded cells in secondary transplants to ensure maintained self-renewal .

How can researchers address batch-to-batch variability in SR1’s activity due to hydrochloride salt stability?

Q. Quality Control Focus

- HPLC Purity Checks : Monitor SR1 lot purity (>98% by UV absorption at 254 nm) .

- Bioactivity Assays : Compare AhR inhibition potency across batches using a standardized CD34+ cell line .

- Storage Protocols : Store lyophilized SR1 at -80°C; avoid freeze-thaw cycles to prevent hydrochloride degradation .

What are the ethical and methodological considerations for translating SR1-based therapies to clinical trials?

Q. Regulatory and Translational Focus

- GMP Compliance : Validate SR1 under ISO 14644-1 cleanroom standards for ex vivo cell products .

- Toxicity Profiling : Conduct teratogenicity assays (e.g., zebrafish embryogenesis) to exclude off-target effects .

- Informed Consent : Disclose SR1’s investigational status and potential long-term risks in trial protocols .

How does SR1 modulate oxidative stress pathways in irradiated HSPCs, and what assays best capture this?

Q. Mechanistic Research Focus

- ROS Measurement : Use CellROX Green dye to quantify reactive oxygen species (ROS) in irradiated HSPCs ± SR1 .

- Antioxidant Gene Analysis : qPCR for SOD2, GPX4, and NRF2 to assess SR1’s redox modulation .

- Functional Rescue : Co-treatment with ROS scavengers (e.g., NAC) to determine if SR1’s radioprotection is ROS-dependent .

What statistical approaches are optimal for analyzing SR1’s dose-dependent effects on HSPC clonogenicity?

Q. Data Analysis Focus

- Dose-Response Modeling : Fit CFU data to a sigmoidal curve (e.g., four-parameter logistic model) using GraphPad Prism .

- Outlier Management : Apply Grubbs’ test to exclude non-responder donors in heterogeneous cohorts .

- Multivariate Analysis : Use PCA to disentangle SR1’s effects from donor age, sex, and baseline HSPC counts .

How can researchers reconcile SR1’s pro-survival effects with potential oncogenic risks in HSPCs?

Q. Safety and Mechanistic Focus

- Genomic Stability Assays : Perform karyotyping or single-cell sequencing to detect SR1-induced mutations .

- Oncogene Screening : Monitor MYC, BCL-2, and NOTCH1 expression via Nanostring panels .

- Long-Term Follow-Up : Track leukemic transformation in SR1-treated xenografts over 6–12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.